molecular formula C12H10O2 B1282030 1,4-Bis(2-propynyloxy)benzene CAS No. 34596-36-6

1,4-Bis(2-propynyloxy)benzene

Cat. No.: B1282030
CAS No.: 34596-36-6
M. Wt: 186.21 g/mol
InChI Key: ODCQCPUUPWRQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(2-propynyloxy)benzene is an organic compound with the molecular formula C12H10O2. It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by 2-propynyloxy groups. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

1,4-Bis(2-propynyloxy)benzene plays a significant role in biochemical reactions, particularly in the context of click chemistry. It interacts with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of stable triazole linkages. This interaction is crucial for the synthesis of complex biomolecules and the development of novel biochemical tools. Additionally, this compound can interact with proteins and other biomolecules through its alkyne groups, enabling the formation of covalent bonds that are essential for various biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways by interacting with key proteins involved in these processes. This modulation can lead to changes in gene expression, affecting the overall cellular function. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of its alkyne groups to specific biomolecules, forming covalent bonds that can inhibit or activate enzyme activity. This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. These effects include prolonged modulation of enzyme activity and gene expression, which can be beneficial for various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and organ damage. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant harm. It is crucial to determine the optimal dosage to maximize the benefits of this compound while minimizing potential risks .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in target cells and tissues. The transport and distribution of this compound can influence its biochemical effects, as the compound needs to reach specific cellular compartments to exert its function .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules. The localization of this compound is essential for its activity and function, as it needs to be in proximity to its target proteins and enzymes to exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-propynyloxy)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-propynyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(2-propynyloxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(propargyloxy)benzene
  • 1,3-Bis(2-propynyloxy)benzene
  • 2-(Prop-2-yn-1-yloxy)benzonitrile
  • 4-(2-Propynyloxy)aniline

Uniqueness

1,4-Bis(2-propynyloxy)benzene is unique due to its symmetrical structure and the presence of two propynyloxy groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound in organic synthesis and materials science .

Properties

IUPAC Name

1,4-bis(prop-2-ynoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h1-2,5-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCQCPUUPWRQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis(2-propynyloxy)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Bis(2-propynyloxy)benzene
Reactant of Route 3
Reactant of Route 3
1,4-Bis(2-propynyloxy)benzene
Reactant of Route 4
Reactant of Route 4
1,4-Bis(2-propynyloxy)benzene
Reactant of Route 5
Reactant of Route 5
1,4-Bis(2-propynyloxy)benzene
Reactant of Route 6
Reactant of Route 6
1,4-Bis(2-propynyloxy)benzene
Customer
Q & A

Q1: How does 1,4-bis(2-propynyloxy)benzene interact with glycidyl azide polymer (GAP) during the curing process?

A1: this compound acts as a curing agent by reacting with the azide groups present in the GAP polymer. While the exact mechanism is not detailed in the study, the research suggests that the reaction follows first-order kinetics and does not require a catalyst. The reaction likely involves a nucleophilic attack of the azide group on the terminal carbon of the propynyl group, leading to a ring-opening and subsequent polymerization. This curing process results in a cross-linked polymer network with enhanced mechanical properties.

Q2: What are the advantages of using this compound as a curing agent compared to conventional isocyanate-based curatives?

A2: The research highlights several advantages of using this compound over traditional isocyanate curatives like Desmodur N-100. These advantages include:

  • No catalyst required: The curing reaction proceeds efficiently without the need for additional catalysts , simplifying the process and potentially reducing costs.
  • Comparable mechanical properties: The study demonstrates that GAP cured with this compound exhibits mechanical properties comparable to GAP cured with conventional isocyanate curatives .

Q3: How was this compound characterized in the study?

A3: The researchers confirmed the structure and purity of this compound using a combination of techniques:

  • Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy were used to confirm the presence of characteristic functional groups and analyze the compound's structure .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) was employed to study the thermal properties of the compound, including its melting point and thermal stability .
  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) were utilized to assess the compound's purity and confirm its molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.